1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene
Overview
Description
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: is a compound that features a benzene ring substituted with two benzimidazole groups at the 1 and 3 positions. This compound is notable for its structural complexity and potential applications in various fields, including materials science and medicinal chemistry. The benzimidazole moiety is a bicyclic structure composed of a benzene ring fused to an imidazole ring, which is known for its biological activity and ability to form stable complexes with metals.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, including enzymes and receptors, leading to a wide range of effects.
Mode of Action
It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . This interaction can lead to changes in the target’s function, which can result in various biological effects.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its bioavailability
Result of Action
It’s known that imidazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene. For instance, the compound is stored in a dry, room temperature environment to maintain its stability . Other factors, such as pH and the presence of other compounds, could also potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the presence of a dehydrating agent to facilitate the formation of the benzimidazole rings .
Industrial Production Methods:
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring or the benzimidazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce nitro, halogen, or sulfonyl groups .
Scientific Research Applications
Comparison with Similar Compounds
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene: This compound has a similar structure but with benzimidazole groups at the 1 and 4 positions of the benzene ring.
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene: This compound features three benzimidazole groups attached to a benzene ring, providing a higher degree of symmetry and potential for forming more complex structures.
Uniqueness:
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene is unique due to its specific substitution pattern, which allows for distinct interactions with biological molecules and metal ions. This uniqueness makes it a valuable compound for research in coordination chemistry, materials science, and medicinal chemistry .
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-2-9-16-15(8-1)21-19(22-16)13-6-5-7-14(12-13)20-23-17-10-3-4-11-18(17)24-20/h1-12H,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYDWFIQGPJANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299862 | |
Record name | 2,2'-(1,3-Phenylene)bis(1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29914-81-6 | |
Record name | 29914-81-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-(1,3-Phenylene)bis(1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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